

Comparative In Vitro Efficacy of Ro 09-1428 Against Diverse Clinical Isolates

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Compound of Interest

Compound Name: Ro 09-1428

Cat. No.: B1680653

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A comprehensive analysis of the antibacterial potency of the parenteral cephalosporin **Ro 09-1428** reveals significant advantages over other β -lactams, particularly against problematic Gram-negative pathogens such as *Pseudomonas aeruginosa* and ceftazidime-resistant Enterobacteriaceae. This guide synthesizes available in vitro data, details the experimental methodologies used for these assessments, and visually represents the antibiotic's mechanism of action.

Data Presentation: In Vitro Activity of Ro 09-1428

The antibacterial efficacy of **Ro 09-1428** has been quantified through extensive in vitro testing against a broad spectrum of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative overview of **Ro 09-1428**'s activity against that of other parenteral cephalosporins and β -lactams.

Gram-Negative Isolates	Ro 09-1428 MIC90 (µg/mL)
Pseudomonas aeruginosa	0.39[1]
Acinetobacter calcoaceticus	6.25[1]
Escherichia coli	≤ 0.39[1]
Klebsiella pneumoniae	≤ 0.39[1]
Proteus mirabilis	≤ 0.39[1]
Proteus vulgaris	≤ 0.39[1]
Morganella morganii	≤ 3.13[1]
Providencia rettgeri	≤ 3.13[1]
Citrobacter freundii	≤ 3.13[1]
Serratia marcescens	25[1]

Gram-Positive Isolates	Ro 09-1428 MIC90 (µg/mL)
Staphylococcus aureus	≤ 3.13[1]
Streptococcus pyogenes	≤ 0.39[1]
Streptococcus pneumoniae	≤ 3.13[1]

Of note, **Ro 09-1428** has demonstrated potent activity against ceftazidime-resistant strains of *P. aeruginosa*, *Enterobacter cloacae*, and *C. freundii*.^[1]

Experimental Protocols

The in vitro activity of **Ro 09-1428** against clinical isolates was determined using the agar dilution method, a standardized protocol for antimicrobial susceptibility testing.

Agar Dilution Method:

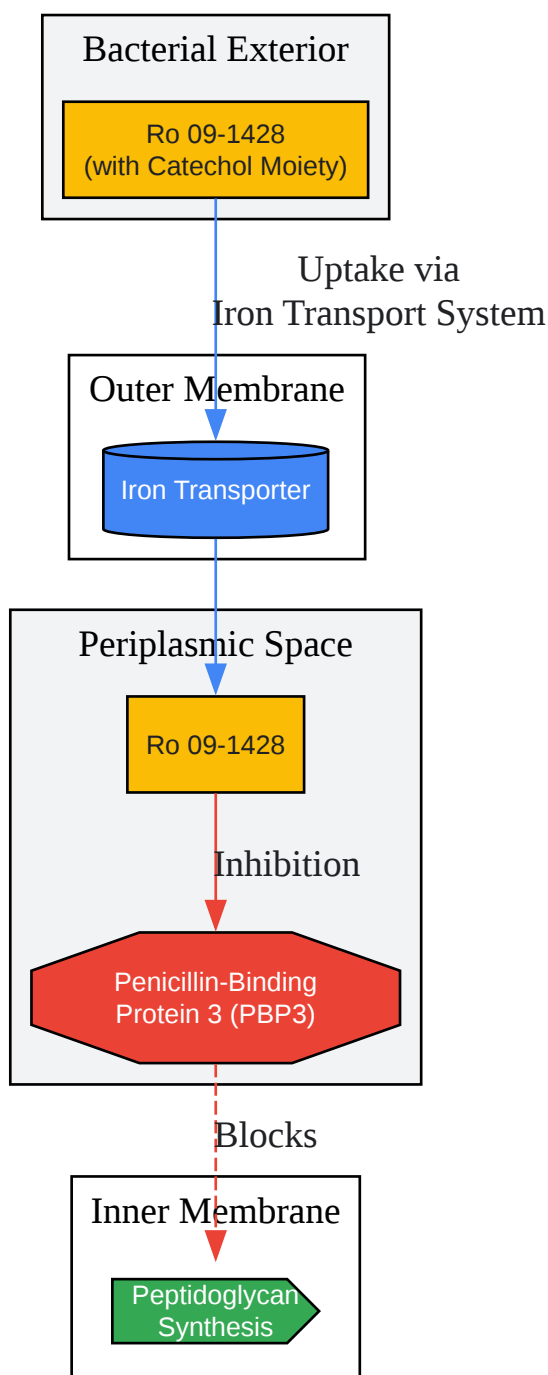
- Preparation of Antibiotic Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a different, twofold serial dilution of the antimicrobial agent being

tested.

- **Inoculum Preparation:** The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count per milliliter.
- **Inoculation:** A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
- **Incubation:** The inoculated plates are incubated at a specified temperature and duration, typically 35-37°C for 18-24 hours.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterial isolate.

Mechanism of Action & Cellular Uptake

Ro 09-1428 exhibits a dual mechanism of action that contributes to its potent antibacterial activity. As a cephalosporin, it primarily functions by inhibiting bacterial cell wall synthesis. Uniquely, its chemical structure includes a catechol moiety, which facilitates its entry into Gram-negative bacteria through iron transport systems.



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Caption: Mechanism of action of **Ro 09-1428**.

The catechol moiety of **Ro 09-1428** chelates iron, and this complex is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems.^[1] This

"Trojan horse" strategy allows the antibiotic to bypass the typical porin channels and accumulate in the periplasmic space at higher concentrations.

Once in the periplasm, **Ro 09-1428**, like other β -lactam antibiotics, covalently binds to and inactivates penicillin-binding proteins (PBPs). Its primary target is PBP3, an essential enzyme involved in the final stages of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall.^{[1][2]} The inhibition of PBP3 disrupts cell wall formation, leading to cell lysis and bacterial death.

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References

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